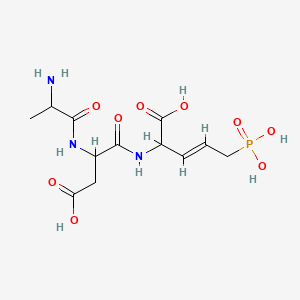![molecular formula C21H25Na2O10P B15126676 Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minnelide is a water-soluble prodrug of triptolide, a compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anti-inflammatory, immunosuppressive, and antitumor properties. Minnelide has shown significant promise in preclinical and clinical studies, particularly in the treatment of various cancers, including pancreatic and gastrointestinal cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Minnelide is synthesized from triptolide through a series of chemical reactions designed to enhance its water solubility and bioavailability.
Industrial Production Methods: The industrial production of Minnelide involves large-scale synthesis of triptolide, followed by its chemical modification to produce Minnelide. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Minnelide undergoes various chemical reactions, including:
Oxidation: Minnelide can be oxidized to form reactive intermediates that contribute to its antitumor activity.
Reduction: Reduction reactions can modify the functional groups in Minnelide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into Minnelide, potentially enhancing its therapeutic properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed: The major products formed from these reactions include modified forms of Minnelide with potentially enhanced or altered biological activity .
Applications De Recherche Scientifique
Chemistry: Minnelide serves as a model compound for studying the chemical modification of natural products to enhance their therapeutic properties.
Biology: Minnelide is used to investigate the molecular mechanisms underlying its antitumor and anti-inflammatory effects.
Medicine: Minnelide has shown promise in the treatment of various cancers, including pancreatic, gastrointestinal, and hematological malignancies.
Industry: Minnelide’s potential as a therapeutic agent has led to its development and commercialization by pharmaceutical companies .
Mécanisme D'action
Minnelide exerts its effects through multiple mechanisms:
Molecular Targets: Minnelide targets several key proteins involved in cancer cell survival and proliferation, including heat shock protein 70 (HSP70) and c-Myc
Pathways Involved: Minnelide induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. .
Comparaison Avec Des Composés Similaires
Minnelide is unique compared to other similar compounds due to its water solubility and enhanced bioavailability. Similar compounds include:
Triptolide: The parent compound of Minnelide, known for its potent antitumor and anti-inflammatory properties but limited by its poor water solubility and toxicity
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity analog of triptolide currently in phase I clinical trials for its immunosuppressive properties
Minnelide’s unique chemical modifications make it a promising candidate for further development and clinical application .
Propriétés
Formule moléculaire |
C21H25Na2O10P |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2 |
Clé InChI |
ZHBJMVNZRZUQEP-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)
![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)

![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)





![cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B15126681.png)

![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)
![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)
